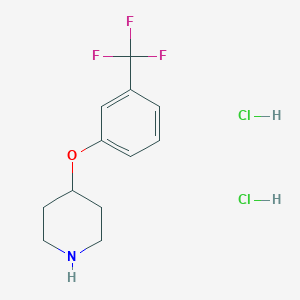
4-(3-(Trifluoromethyl)phenoxy)piperidine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(Trifluoromethyl)phenoxy)piperidine dihydrochloride is a chemical compound with the molecular formula C12H14F3NO·2HCl It is known for its unique structure, which includes a trifluoromethyl group attached to a phenoxy ring, linked to a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-(Trifluoromethyl)phenoxy)piperidine dihydrochloride typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 3-(trifluoromethyl)phenol with a suitable halogenating agent to form the corresponding halide.
Nucleophilic Substitution: The halide intermediate is then reacted with piperidine under nucleophilic substitution conditions to form 4-(3-(trifluoromethyl)phenoxy)piperidine.
Formation of the Dihydrochloride Salt: The final step involves the treatment of 4-(3-(trifluoromethyl)phenoxy)piperidine with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 4-(3-(Trifluoromethyl)phenoxy)piperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(3-(Trifluoromethyl)phenoxy)piperidine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of trifluoromethyl-containing compounds with biological systems.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-(3-(Trifluoromethyl)phenoxy)piperidine dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes, receptors, and ion channels, leading to various biological effects.
Comparison with Similar Compounds
- 4-(Trifluoromethyl)piperidine hydrochloride
- 4-(4-(Trifluoromethoxy)phenoxy)piperidine
- 4-(3-Trifluoromethyl-benzyl)-piperidine
Comparison: 4-(3-(Trifluoromethyl)phenoxy)piperidine dihydrochloride is unique due to the presence of both the trifluoromethyl group and the phenoxy-piperidine structure. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it valuable in medicinal chemistry and other applications.
Properties
Molecular Formula |
C12H16Cl2F3NO |
|---|---|
Molecular Weight |
318.16 g/mol |
IUPAC Name |
4-[3-(trifluoromethyl)phenoxy]piperidine;dihydrochloride |
InChI |
InChI=1S/C12H14F3NO.2ClH/c13-12(14,15)9-2-1-3-11(8-9)17-10-4-6-16-7-5-10;;/h1-3,8,10,16H,4-7H2;2*1H |
InChI Key |
OIADXAQOCNTEMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OC2=CC=CC(=C2)C(F)(F)F.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



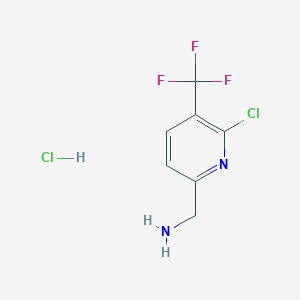
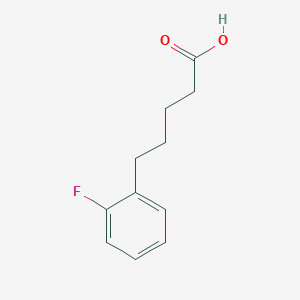
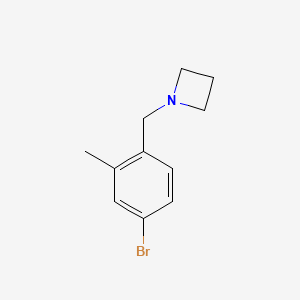



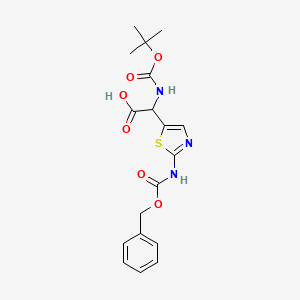

![6-Bromo-N-[3-(1-isopropyl-4-piperidyl)-1-(5-methyl-2-pyridyl)-5-pyrazolyl]picolinamide](/img/structure/B13675685.png)
![2-Iodo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13675687.png)
![Methyl 8-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13675702.png)

![Methyl 6-methoxy-5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B13675714.png)
